molecular formula C13H12N4 B015797 6-Benzylamino-7-deazapurine CAS No. 60972-04-5

6-Benzylamino-7-deazapurine

Cat. No. B015797
CAS RN: 60972-04-5
M. Wt: 224.26 g/mol
InChI Key: XQTDTJWTCBSTMC-UHFFFAOYSA-N
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Description

N-acetyl-L-Carnosine is a naturally occurring dipeptide composed of beta-alanine and L-histidine, with an additional acetyl group attached to the beta-alanine. This compound is known for its antioxidant properties and is commonly used in eye drops to treat and prevent cataracts. The acetylation of L-carnosine enhances its stability and bioavailability, making it more effective than L-carnosine alone .

Scientific Research Applications

N-acetyl-L-Carnosine has a wide range of applications in scientific research, including :

    Chemistry: Used as a model compound to study antioxidant mechanisms and free radical scavenging.

    Biology: Investigated for its role in cellular protection against oxidative stress and its potential to enhance cellular longevity.

    Medicine: Widely used in ophthalmology for the treatment and prevention of cataracts. It is also being studied for its potential neuroprotective effects in neurodegenerative diseases.

    Industry: Utilized in the formulation of eye drops and other pharmaceutical products due to its stability and bioavailability.

Safety and Hazards

6-Benzylamino-7-deazapurine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and its signal word is "Warning" . It is also classified as WGK 3, indicating a high hazard to water .

Mechanism of Action

N-acetyl-L-Carnosine exerts its effects through several mechanisms :

    Antioxidant Activity: It scavenges reactive oxygen and nitrogen species, reducing oxidative stress and preventing cellular damage.

    Metal Ion Chelation: It binds to metal ions, preventing them from catalyzing the formation of free radicals.

    Anti-inflammatory Effects: It downregulates the production of pro-inflammatory mediators, reducing inflammation.

    Protein Aggregation Inhibition: It inhibits the aggregation of proteins, which is beneficial in conditions like cataracts and neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetyl-L-Carnosine can be synthesized through the condensation of N-acetyl-beta-alanine and L-histidine. The process involves the following steps :

    Acetylation of Beta-Alanine: Beta-alanine is reacted with acetyl chloride in a non-polar solvent like toluene at 50°C to form N-acetyl-beta-alanine.

    Condensation with L-Histidine: N-acetyl-beta-alanine is then condensed with L-histidine in the presence of a condensing agent to form N-acetyl-L-Carnosine.

Industrial Production Methods: In industrial settings, the synthesis of N-acetyl-L-Carnosine involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: N-acetyl-L-Carnosine undergoes various chemical reactions, including:

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield L-carnosine.

    Oxidation: It can undergo oxidation reactions, particularly in the presence of reactive oxygen species, leading to the formation of oxidized derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic solutions are used to hydrolyze the acetyl group.

    Oxidation: Reactive oxygen species or oxidizing agents like hydrogen peroxide can be used.

Major Products:

Comparison with Similar Compounds

N-acetyl-L-Carnosine is compared with other similar compounds such as L-carnosine and anserine :

    L-Carnosine: While both compounds have antioxidant properties, N-acetyl-L-Carnosine is more stable and bioavailable due to the acetyl group.

    Anserine: Another dipeptide with similar antioxidant properties, but N-acetyl-L-Carnosine is more effective in penetrating tissues like the cornea.

Similar Compounds:

  • L-carnosine
  • Anserine
  • Carnosine derivatives with various modifications

N-acetyl-L-Carnosine stands out due to its enhanced stability, bioavailability, and effectiveness in medical applications, particularly in ophthalmology.

properties

IUPAC Name

N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTDTJWTCBSTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404394
Record name 6-Benzylamino-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60972-04-5
Record name 6-Benzylamino-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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